5-(Methylsulfonyl)thiophene-2-carboxylic acid

Description

Chemical Structure and Properties

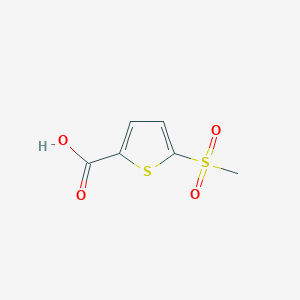

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) is a thiophene derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position (Fig. 1). Its molecular formula is C₆H₆O₄S₂, with a molecular weight of 206.24 g/mol . The compound has a high melting point of 201.4–203.9°C, indicative of strong intermolecular interactions, likely due to hydrogen bonding from the sulfonyl and carboxylic acid groups .

Applications span pharmaceuticals (e.g., protease inhibitors) and materials science, where delocalized π-systems are valued for electronic properties .

Properties

IUPAC Name |

5-methylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S2/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWRTVINHWIGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372376 | |

| Record name | 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-86-1 | |

| Record name | 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methanesulfonylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid typically involves the reaction of 2-thiophenecarboxylic acid with methylsulfonyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:

- Dissolve 2-thiophenecarboxylic acid in a suitable solvent like dichloromethane.

- Add methylsulfonyl chloride dropwise while maintaining the reaction mixture at a low temperature.

- Add sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Reagents like bromine or nitric acid are used under controlled temperatures.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(Methylsulfonyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Electron Effects : The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid compared to methylthio (-SCH₃) or methoxycarbonyl (-COOCH₃) groups .

- Thermal Stability : The high melting point of the methylsulfonyl derivative (201–204°C) reflects robust intermolecular forces, contrasting sharply with the methylthio analog (103–105°C) .

Biological Activity

5-(Methylsulfonyl)thiophene-2-carboxylic acid (MSTCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MSTCA features a thiophene ring substituted with a methylsulfonyl group and a carboxylic acid functional group, contributing to its unique chemical reactivity. The presence of the methylsulfonyl moiety enhances its interaction with biological targets, facilitating various biochemical pathways.

The biological activity of MSTCA is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : The carboxylic acid group can form hydrogen bonds with enzymes, influencing their activity. This interaction can lead to altered metabolic pathways.

- Redox Reactions : The methylsulfonyl group participates in redox reactions, potentially affecting oxidative stress within cells.

- Antimicrobial Activity : Preliminary studies suggest that MSTCA exhibits antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

MSTCA has shown promise as an antimicrobial agent. Research indicates that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating infections. Specific studies are needed to quantify its efficacy against different pathogens.

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antiviral Activity

MSTCA's structural similarity to other thiophene derivatives has led to investigations into its antiviral potential. Notably, related compounds have demonstrated inhibitory effects on viral replication processes, particularly in Hepatitis C virus (HCV) studies .

Research Findings and Case Studies

Several studies have focused on the biological implications of MSTCA and its derivatives:

- Inhibition of HCV Replication : A study identified thiophene-2-carboxylic acids as effective inhibitors of HCV NS5B polymerase. MSTCA's structural characteristics suggest it may share similar inhibitory capabilities .

- Cytotoxicity Assays : In vitro assays have indicated that MSTCA exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology. Further research is necessary to determine specific IC50 values and the underlying mechanisms of action.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiophene structure can significantly influence biological activity, guiding future synthetic efforts aimed at enhancing efficacy and selectivity .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Thiophenecarboxylic acid | Lacks methylsulfonyl group | Less reactive; limited biological activity |

| 5-Methylthiophene-2-carboxylic acid | Contains a methyl group | Different chemical properties; less potent |

| MSTCA | Contains both carboxylic acid and methylsulfonyl groups | Unique reactivity; promising biological activities |

Q & A

Q. What are the recommended synthetic routes for 5-(Methylsulfonyl)thiophene-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via sulfonation of thiophene-2-carboxylic acid derivatives. A typical approach involves:

Sulfonation : Reacting thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

Oxidation : If starting from a thioether precursor, oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can introduce the sulfonyl group.

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm sulfonation completion using IR spectroscopy (S=O stretching at ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons (δ 7.5–8.0 ppm for thiophene ring) and methylsulfonyl group (singlet at δ 3.2–3.5 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ ~165–170 ppm), sulfonyl carbon (δ ~45–50 ppm), and aromatic carbons (δ ~120–140 ppm) .

- Mass Spectrometry : ESI-MS should show [M-H]⁻ ion at m/z 206.24 (C₆H₆O₄S₂) .

- Elemental Analysis : Confirm C, H, S, and O percentages (theoretical: C 34.94%, H 2.93%, S 31.07%) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Stable under normal laboratory conditions (20–25°C) but sensitive to strong oxidizing agents (e.g., HNO₃) and bases (e.g., NaOH), which may degrade the sulfonyl group .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the sulfonyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for sulfonation reactions of thiophene derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst Selection : Compare Lewis acids (e.g., AlCl₃) vs. protic acids (e.g., H₂SO₄).

- Reaction Temperature : Optimize between 0°C (slow kinetics) and 60°C (risk of side reactions).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance sulfonyl group incorporation vs. non-polar solvents (e.g., toluene).

Experimental Design : Conduct a factorial design (3 variables × 3 levels) to isolate critical parameters. Use HPLC to quantify intermediates and side products .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Functionalization : Introduce substituents at the 3- or 4-positions of the thiophene ring via electrophilic substitution (e.g., bromination, nitration).

- Esterification : Convert the carboxylic acid to methyl/ethyl esters to improve membrane permeability for biological assays .

- Coordination Chemistry : Explore metal complexes (e.g., Cu²⁺, Zn²⁺) to modulate electronic properties and binding affinity .

Validation : Screen derivatives using in vitro assays (e.g., enzyme inhibition) and compare logP values (via HPLC) to assess lipophilicity .

Q. How can pH-dependent reactivity of the sulfonyl group be systematically analyzed?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis (λmax ~270 nm for sulfonyl group).

- Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants (k) at each pH.

- Hazard Analysis : Identify decomposition products (e.g., SO₂, thiophene-2-carboxylic acid) using GC-MS .

Safety Note : Conduct reactions in a fume hood due to potential sulfur oxide emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.